molecular formula C21H31FN2O2 B4755664 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide

Cat. No. B4755664
M. Wt: 362.5 g/mol
InChI Key: OSEWWJLZKJNDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling molecules, which promote B-cell survival and proliferation. Inhibition of BTK by 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells. In addition, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been shown to have minimal off-target effects and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for BTK. This allows for precise modulation of B-cell receptor signaling and the study of its downstream effects. However, the limitations of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide include its cost and availability, as well as the potential for off-target effects in certain cell types.

Future Directions

There are several potential future directions for the use of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in the treatment of B-cell malignancies. These include:
1. Combination therapy with other targeted agents, such as PI3K inhibitors, to enhance the anti-tumor activity of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide.
2. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and mantle cell lymphoma.
3. Development of biomarkers to predict response to 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide and identify patients who are most likely to benefit from treatment.
4. Evaluation of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response.
5. Development of 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide analogs with improved pharmacokinetic properties and reduced off-target effects.
In conclusion, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide is a potent and selective inhibitor of BTK with promising anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-(2-fluorobenzoyl)-N-(1,1,3,3-tetramethylbutyl)-4-piperidinecarboxamide has also been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B-cells.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2/c1-20(2,3)14-21(4,5)23-18(25)15-10-12-24(13-11-15)19(26)16-8-6-7-9-17(16)22/h6-9,15H,10-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEWWJLZKJNDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)carbonyl]-N-(2,4,4-trimethylpentan-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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